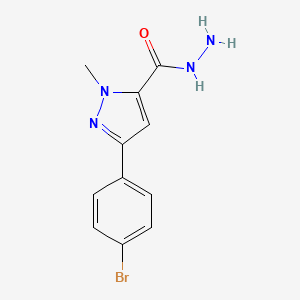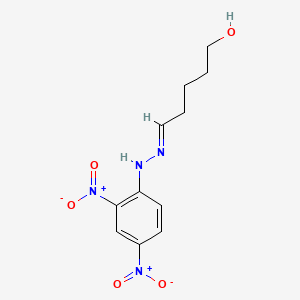
Diethyl bis(2-fluorobenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl bis(2-fluorobenzyl)malonate is an organic compound with the molecular formula C21H22F2O4. It is a derivative of malonic acid, where two ethyl groups and two 2-fluorobenzyl groups are attached to the central malonate structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl bis(2-fluorobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-fluorobenzyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 2-fluorobenzyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl bis(2-fluorobenzyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzyl derivatives.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for deprotonation, followed by alkyl halides for alkylation.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions can induce decarboxylation.
Major Products Formed
Alkylation: Substituted malonates with additional alkyl groups.
Hydrolysis: Diacids and alcohols.
Decarboxylation: Substituted benzyl derivatives and carbon dioxide.
Applications De Recherche Scientifique
Diethyl bis(2-fluorobenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of diethyl bis(2-fluorobenzyl)malonate primarily involves its reactivity as a malonate ester. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonate ester without the fluorobenzyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Bis(2,4,6-trichlorophenyl) malonate: A malonate derivative with trichlorophenyl groups.
Uniqueness
Diethyl bis(2-fluorobenzyl)malonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other malonate derivatives. The fluorobenzyl groups enhance the compound’s stability and make it suitable for specific synthetic applications where fluorine’s influence is desired .
Propriétés
Numéro CAS |
91319-43-6 |
|---|---|
Formule moléculaire |
C21H22F2O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
diethyl 2,2-bis[(2-fluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C21H22F2O4/c1-3-26-19(24)21(20(25)27-4-2,13-15-9-5-7-11-17(15)22)14-16-10-6-8-12-18(16)23/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
HBHRHTJSQFWASL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1F)(CC2=CC=CC=C2F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)


![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

